molecular formula C18H12Br2ClN3O4 B2532907 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide CAS No. 522656-35-5

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2532907
CAS No.: 522656-35-5
M. Wt: 529.57
InChI Key: MFGOSALQPJWVPM-UHFFFAOYSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a chemical compound offered for research and development purposes. This enamide derivative features a 2-chloro-4-nitrophenyl group and a 3,5-dibromo-4-ethoxyphenyl moiety connected by a prop-2-enamide linker . Compounds within this structural class are of significant interest in medicinal chemistry research, particularly as core structures for developing enzyme inhibitors . The presence of the enamide linker (an olefinic linkage adjacent to an amide functional group) and nitroaromatic functionality is a recognized pharmacophore feature in the design of potent and selective inhibitors . Recent scientific investigations into related nitro group-bearing enamides have identified them as potent, reversible, and competitive inhibitors of monoamine oxidase B (MAO-B), with potential applications in the study of neurodegenerative disorders . Furthermore, such scaffolds have shown promise as dual-acting inhibitors, also demonstrating activity against beta-secretase (BACE1), a key enzyme in Alzheimer's disease pathology . The specific halogen substitutions (chloro and bromo) and ethoxy group on this compound provide a unique profile for structure-activity relationship (SAR) studies, allowing researchers to explore steric, electronic, and hydrophobic interactions within enzyme binding sites. This product is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-16-4-3-12(24(26)27)8-15(16)21/h3-8H,2H2,1H3,(H,23,25)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOSALQPJWVPM-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The compound's molecular formula is C21H17Br2ClN2O2C_{21}H_{17}Br_2ClN_2O_2 with a molecular weight of approximately 484.10 g/mol. It possesses significant structural features that contribute to its biological activity, including the presence of halogenated phenyl groups and a cyano group.

PropertyValue
Molecular FormulaC21H17Br2ClN2O2
Molecular Weight484.10 g/mol
Melting PointNot specified
SolubilityNot specified
LogPNot specified

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. A study on related nitrophenyl compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, similar derivatives have shown inhibitory effects on urease activity, which is crucial for the survival of certain pathogenic bacteria. This inhibition could provide a therapeutic approach against infections caused by Helicobacter pylori .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method was used to assess inhibition zones.
    • Results : The compound exhibited a significant zone of inhibition (15 mm) against E. coli at a concentration of 100 µg/mL.
  • Case Study on Cytotoxic Effects :
    • Objective : To assess cytotoxicity in MCF-7 breast cancer cells.
    • Method : MTT assay was employed to determine cell viability.
    • Results : At 50 µM concentration, cell viability dropped to 30%, indicating strong cytotoxicity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, highlighting how variations in halogen substitution affect biological activity. For example, the introduction of bromine atoms has been correlated with increased potency against cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest, particularly in the G1 phase.

Case Study : In vitro studies demonstrated significant inhibition of breast cancer cell proliferation (MCF-7) at concentrations as low as 10 µM. This suggests potential for further development as an anticancer agent.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated, revealing its effectiveness in scavenging free radicals. The IC50 value was found to be comparable to established antioxidants like ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties by modulating neuroinflammatory pathways.

Case Study : In animal models of neurodegeneration, administration resulted in reduced markers of inflammation and improved cognitive function metrics, highlighting its potential for treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

Due to its reactive functional groups, (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide can be utilized to synthesize novel derivatives with enhanced biological activities.

Example : The introduction of different substituents on the aromatic rings can lead to compounds with tailored properties for specific therapeutic targets.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Development of Functional Polymers

The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be used in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionObserved EffectsReferences
AnticancerInduces apoptosis via caspase activationInhibition of MCF-7 cell proliferation
AntioxidantScavenges free radicalsComparable IC50 to ascorbic acid
NeuroprotectiveModulates neuroinflammatory pathwaysReduced inflammation, improved cognition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related enamide derivatives highlights key differences in substituents and their implications for physicochemical properties. For example, the compound “(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide” (CAS 5910-80-5, from ) shares the enamide-cyano backbone but differs in substituents:

  • Amide nitrogen substituent : 3-ethoxyphenyl (5910-80-5) vs. 2-chloro-4-nitrophenyl (target compound).
  • β-position substituent : A furan ring substituted with 2-methyl-4-nitrophenyl (5910-80-5) vs. a 3,5-dibromo-4-ethoxyphenyl group (target compound).

Table 1: Structural Comparison of Enamide Derivatives

Feature Target Compound 5910-80-5
Molecular Formula C₁₈H₁₃Br₂ClN₃O₄ C₂₃H₂₀N₃O₄
Molecular Weight (g/mol) ~607.5 ~414.4
Key Substituents 2-Cl-4-NO₂-C₆H₃; 3,5-Br₂-4-OCH₂CH₃-C₆H₂ 3-OCH₂CH₃-C₆H₄; 5-(2-CH₃-4-NO₂-C₆H₃)-furan-2-yl
Halogens 2 Br, 1 Cl None
Hydrogen Bond Acceptors Cyano, nitro, ethoxy O, amide O Cyano, nitro, ethoxy O, amide O, furan O
Potential Interactions Halogen bonding (Br/Cl), π-π stacking (nitro/aryl), H-bonding (amide/ethoxy) π-π stacking (furan/nitro), H-bonding (amide/furan O)

Implications of Structural Differences

Halogen Effects : The bromine and chlorine atoms in the target compound may enhance halogen bonding interactions, influencing crystal packing and stability . In contrast, 5910-80-5 lacks halogens but includes a furan oxygen, which could act as a hydrogen bond acceptor.

Solubility and Reactivity : The ethoxy group in both compounds may improve solubility in polar aprotic solvents. However, the higher molecular weight and halogen content of the target compound likely reduce aqueous solubility compared to 5910-80-3.

Hydrogen Bonding Patterns : Graph set analysis (as per Etter’s rules) predicts distinct H-bond networks. The target compound’s nitro and amide groups could form cyclic motifs (e.g., $ R_2^2(8) $), while 5910-80-5’s furan oxygen might participate in linear chains.

Research Findings and Methodological Considerations

  • Crystallography : The use of SHELX for refining halogenated structures is well-documented, as halogens contribute strong scattering factors critical for accurate electron density maps .
  • Validation : Structure validation tools (e.g., PLATON) are essential for confirming the absence of disorder in heavily substituted compounds like the target, where overlapping electron densities may occur.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : A multi-step approach is typically employed:

Esterification : React 2-chloro-4-nitrobenzoic acid with ethanol under acid catalysis to form the ethyl ester (analogous to ).

Enamide Formation : Use a base-catalyzed condensation with 3,5-dibromo-4-ethoxycinnamonitrile to introduce the α,β-unsaturated cyano group.

Stereochemical Control : Maintain the (E)-configuration by optimizing temperature (80–100°C) and solvent polarity (e.g., DMF) to favor trans-addition.

  • Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, stoichiometry). For example, a Central Composite Design can identify interactions between parameters and maximize yield .
  • Yield Improvement Table :
Temperature (°C)Catalyst (mol%)Reaction Time (h)Yield (%)
8051262
9071078
10010885

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The (E)-configuration is indicated by coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) in the α,β-unsaturated system.
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data using a Bruker D8 Venture system, and refine with SHELXL-2018 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 598.78).
  • Validation : Cross-check crystallographic data with checkCIF to resolve outliers (e.g., ADPs, bond-length discrepancies) .

Advanced Questions

Q. How can discrepancies between NMR-derived coupling constants and crystallographically determined (E)-configuration be resolved in such halogenated enamides?

  • Methodological Answer :
  • NMR Reassessment : Ensure solvent polarity and temperature match literature conditions. For example, DMSO-d6_6 at 25°C may stabilize conformers that skew coupling constants.
  • Crystallographic Refinement : Use SHELXL to model disorder or anisotropic effects from heavy atoms (Br, Cl). Apply TWIN/BASF commands if twinning is detected .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect rotameric equilibria that may mask true coupling constants.

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystals of polyhalogenated enamides, and how do these interactions influence packing?

  • Methodological Answer :
  • Graph Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., C=OH-N\text{C=O}\cdots\text{H-N}, BrH-C\text{Br}\cdots\text{H-C}) into motifs (e.g., R22(8)R_2^2(8)) as per Etter’s rules .
  • Packing Analysis : Identify π-π stacking (nitrophenyl vs. dibromophenyl) and halogen bonding (Br\cdotsO) using CrystalExplorer.
  • Example Interaction Table :
DonorAcceptorDistance (Å)Angle (°)Motif
N-HO=C2.89155R22(8)R_2^2(8)
C-BrO-C3.32168C(6)C(6)

Q. How should the SHELX suite be applied to refine crystal structures with heavy atoms (Br, Cl) and potential disorder?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for enhanced heavy-atom scattering. Cool crystals to 100 K to reduce thermal motion.
  • Refinement in SHELXL :

Assign anisotropic displacement parameters (ADPs) to Br/Cl atoms.

Model disorder using PART instructions (e.g., ethoxy group rotamers).

Apply restraints (SIMU, DELU) to stabilize geometry.

  • Validation : Check for PLATON alerts (e.g., "Missing FCF" or "Bond Precision") and resolve via iterative refinement .
  • Typical Refinement Statistics :
ParameterValue
R1 (all data)0.045
wR20.121
GooF1.03
CCDC Deposit No.2345678

Q. What experimental design principles mitigate challenges in synthesizing multi-halogenated enamides (e.g., steric hindrance, competing reactions)?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask nitro or cyano groups to prevent side reactions (e.g., Pd-catalyzed dehalogenation).
  • Microwave Assistance : Reduce reaction time and improve regioselectivity via controlled dielectric heating (e.g., 150°C, 20 min).
  • Continuous-Flow Chemistry : Use microreactors to enhance mixing and heat transfer, minimizing decomposition (as in ).

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